REACTION_SMILES
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[CH3:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH3:12].[Cl:13][C:14]([C:15]([Cl:16])=[O:17])=[O:18].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][CH:2]([CH2:3][C:4](=[O:5])[Cl:13])[CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(C)CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccccc1
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Name
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Type
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product
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Smiles
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CC(C)CCCC(C)CC(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:1][CH:2]([CH2:3][C:4](=[O:5])[OH:6])[CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH3:12].[Cl:13][C:14]([C:15]([Cl:16])=[O:17])=[O:18].[cH:19]1[cH:20][cH:21][cH:22][cH:23][cH:24]1>>[CH3:1][CH:2]([CH2:3][C:4](=[O:5])[Cl:13])[CH2:7][CH2:8][CH2:9][CH:10]([CH3:11])[CH3:12]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCCC(C)CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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O=C(Cl)C(=O)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)CCCC(C)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |